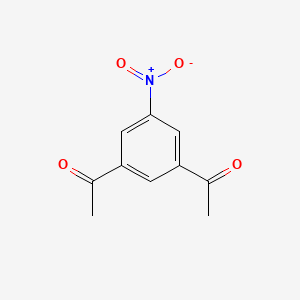

1-(3-Acetyl-5-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-acetyl-5-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6(12)8-3-9(7(2)13)5-10(4-8)11(14)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNQLDWFEQWBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594070 | |

| Record name | 1,1'-(5-Nitro-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87533-54-8 | |

| Record name | 1,1'-(5-Nitro-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the proposed synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone, a potentially valuable intermediate in pharmaceutical and materials science research. Due to the limited availability of direct synthesis protocols for this specific compound in the public domain, this document provides a comprehensive, scientifically grounded methodology based on established chemical principles, primarily the nitration of an aromatic precursor.

Core Synthesis Strategy: Electrophilic Aromatic Substitution

The most viable pathway for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration, of 1,3-diacetylbenzene. The two acetyl groups on the benzene ring are meta-directing and deactivating. Therefore, the incoming nitro group is directed to the C-5 position, which is meta to both acetyl groups, to yield the desired product. An alternative approach, the Friedel-Crafts diacetylation of nitrobenzene, is not considered feasible due to the strong deactivating nature of the nitro group, which would prevent the reaction from proceeding.

Experimental Protocol: Nitration of 1,3-Diacetylbenzene

This protocol is a representative procedure derived from standard methodologies for aromatic nitration. Researchers should optimize the reaction conditions for their specific laboratory setup and scale.

Materials:

-

1,3-Diacetylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While maintaining the low temperature and stirring, slowly add a stoichiometric equivalent of concentrated nitric acid via a dropping funnel.

-

Addition of the Substrate: Once the nitrating mixture is prepared and has returned to 0-5 °C, slowly add 1,3-diacetylbenzene to the mixture portion-wise, ensuring the temperature does not exceed 10-15 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours). The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation and Neutralization: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. Further wash the crude product with a saturated solution of sodium bicarbonate to remove any residual acid, followed by a final wash with deionized water and brine.

-

Drying: Dry the crude product under vacuum. For further drying, the product can be dissolved in a suitable organic solvent like dichloromethane, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. Please note that in the absence of specific literature data for this reaction, the values presented are illustrative and based on typical yields and purities for similar nitration reactions.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 1,3-Diacetylbenzene |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ |

| Reaction Temperature | 0-15 °C |

| Reaction Time | 1-2 hours |

| Theoretical Yield | Dependent on scale |

| Expected Experimental Yield | 75-85% |

| Purity (after recrystallization) | >98% |

Table 2: Spectroscopic Data for this compound

This table presents the expected spectroscopic data for the final product based on its chemical structure. Actual experimental values may vary slightly.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.8 (t, 1H, Ar-H), ~8.6 (d, 2H, Ar-H), ~2.7 (s, 6H, 2 x -COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~195 (C=O), ~148 (C-NO₂), ~135 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~27 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1700 (C=O), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) |

| Mass Spectrometry (EI) | m/z: 207 (M⁺), 192 (M-CH₃)⁺, 165 (M-COCH₃)⁺, 150 (M-NO₂)⁺ |

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Signaling Pathway of Electrophilic Aromatic Substitution

Caption: Mechanism of electrophilic nitration of 1,3-diacetylbenzene.

An In-Depth Technical Guide to 1-(3-Nitrophenyl)ethanone

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 1-(3-nitrophenyl)ethanone. The compound requested, 1-(3-acetyl-5-nitrophenyl)ethanone (also known as 3',5'-diacetylnitrobenzene), is not well-documented in scientific literature, and specific experimental data is largely unavailable. It is probable that the intended compound of interest is the closely related and extensively studied 1-(3-nitrophenyl)ethanone, also known as 3'-nitroacetophenone or m-nitroacetophenone. This guide will focus on the latter, providing detailed information relevant to researchers, scientists, and drug development professionals.

Chemical Properties

1-(3-Nitrophenyl)ethanone is an aromatic ketone that is a key intermediate in various synthetic applications. Its chemical and physical properties are well-characterized.

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(3-nitrophenyl)ethanone.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₃ | [1][2] |

| Molecular Weight | 165.15 g/mol | [1][2] |

| CAS Number | 121-89-1 | [1][2] |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 76-78 °C | |

| Boiling Point | 202 °C at 760 mmHg | [3] |

| Solubility | Soluble in ethanol, ether, and acetone. Sparingly soluble in water. | |

| Density | 1.22 g/cm³ |

Spectral Data

Spectral data is crucial for the identification and characterization of 1-(3-nitrophenyl)ethanone.

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | δ ~8.4 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~2.6 (s, 3H, -COCH₃) | [4] |

| ¹³C NMR | δ ~196 (C=O), ~148 (C-NO₂), ~134, ~130, ~127, ~124 (Ar-C), ~26 (-CH₃) | |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1700 (C=O), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~800 (Ar C-H bend) | [5] |

| Mass Spectrum | m/z (%): 165 (M⁺), 150, 120, 104, 92, 76, 64, 50 | [5] |

Experimental Protocols

Synthesis of 1-(3-Nitrophenyl)ethanone

A common method for the synthesis of 1-(3-nitrophenyl)ethanone is the nitration of acetophenone.

Materials:

-

Acetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to acetophenone while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The crude 1-(3-nitrophenyl)ethanone will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(3-nitrophenyl)ethanone.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for 1-(3-nitrophenyl)ethanone.

Biological Activity

Conclusion

1-(3-Nitrophenyl)ethanone is a well-characterized chemical intermediate with established physical and spectral properties. Its synthesis is straightforward, typically involving the nitration of acetophenone. While the initially requested compound, this compound, is not prominently featured in scientific databases, the information provided for 1-(3-nitrophenyl)ethanone serves as a comprehensive guide for researchers and professionals in the field. Further research would be required to determine the specific properties and potential applications of this compound.

References

- 1. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 2. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 4. 3-Nitroacetophenone(121-89-1) 1H NMR spectrum [chemicalbook.com]

- 5. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of 1-(3-Nitrophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectroscopic properties of 1-(3-Nitrophenyl)ethanone (also known as m-nitroacetophenone), a common intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of such compounds. The guide presents key spectroscopic data in a structured format, outlines the experimental protocols for data acquisition, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-(3-Nitrophenyl)ethanone.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.78 | s | - | H-2 |

| ~8.45 | d | ~8.0 | H-4 |

| ~8.25 | d | ~7.8 | H-6 |

| ~7.70 | t | ~8.0 | H-5 |

| ~2.65 | s | - | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~196.5 | C=O |

| ~148.5 | C-3 |

| ~138.9 | C-1 |

| ~134.9 | C-6 |

| ~129.9 | C-5 |

| ~127.5 | C-4 |

| ~122.9 | C-2 |

| ~26.8 | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopic Data.[2][3][4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (ketone) |

| ~1530 | N-O stretch (asymmetric, nitro) |

| ~1350 | N-O stretch (symmetric, nitro) |

| ~810 | C-H bend (out-of-plane, aromatic) |

Sample Preparation: KBr pellet or solution in CCl₄/CS₂

Mass Spectrometry (MS) Data.[5]

| m/z | Relative Intensity (%) | Assignment |

| 165 | ~40 | [M]⁺ (Molecular Ion) |

| 150 | ~100 | [M-CH₃]⁺ |

| 120 | ~20 | [M-NO₂]⁺ |

| 104 | ~35 | [M-CH₃-NO₂]⁺ |

| 76 | ~25 | [C₆H₄]⁺ |

| 50 | ~15 | [C₄H₂]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Spectroscopy

A sample of 1-(3-nitrophenyl)ethanone (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and the data is acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon atom, with a spectral width of 0-220 ppm.[1] The free induction decay (FID) is processed with a Fourier transform, and the resulting spectrum is phase and baseline corrected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Solid Sample (KBr Pellet Method)

Approximately 1-2 mg of 1-(3-nitrophenyl)ethanone is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.[3]

Mass Spectrometry (MS)

3.3.1. Electron Ionization (EI-MS)

A small amount of the 1-(3-nitrophenyl)ethanone sample is introduced into the ion source of a mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.[4] In the ion source, the sample is vaporized and bombarded with a beam of electrons with an energy of 70 eV.[4][5] This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-Depth Technical Guide to the Putative Crystal Structure of 1-(3-Acetyl-5-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the anticipated crystal structure of 1-(3-acetyl-5-nitrophenyl)ethanone, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the absence of published crystallographic data for this specific molecule, this guide presents a putative structure and detailed experimental protocols based on established methodologies for similar aromatic ketones. As a direct structural analogue is unavailable in open crystallographic databases, this guide utilizes data from a related nitrophenyl-containing compound, (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone, to illustrate the principles of crystallographic analysis. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, crystallization, and structural characterization of novel small molecules. It outlines detailed experimental workflows, from synthesis and crystallization to single-crystal X-ray diffraction analysis, and provides a framework for the interpretation of the resulting data.

Introduction

This compound is a disubstituted aromatic ketone. The presence of two acetyl groups and a nitro group on the phenyl ring suggests a molecule with interesting electronic properties and potential for diverse chemical transformations. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physical and chemical properties, including its solubility, melting point, and interaction with biological targets.

While the crystal structure of this compound has not yet been experimentally determined, this guide provides a comprehensive theoretical and practical framework for its characterization.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of a suitable nitrophenyl precursor. A general procedure is outlined below:

-

Starting Material: 1-Bromo-3,5-dinitrobenzene or a similar commercially available substituted nitrobenzene.

-

Acylating Agent: Acetyl chloride or acetic anhydride.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃).

-

Solvent: A dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Procedure:

-

The starting nitrobenzene derivative is dissolved in the chosen solvent and cooled in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise with stirring.

-

Acetyl chloride is added dropwise to the reaction mixture.

-

The reaction is allowed to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by pouring it onto crushed ice, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired this compound.

-

Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. The following methods can be employed for the crystallization of this compound:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is readily soluble is placed in a small open vial. This vial is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Illustrative Crystal Structure Analysis: (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone

As the crystal structure of this compound is not available, we present the crystallographic data for a related compound, (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone, to illustrate the type of information obtained from an SC-XRD experiment[1].

Crystallographic Data

The following table summarizes the key crystallographic data for the illustrative compound.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅N₃O₃ |

| Formula Weight | 285.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2977 (17) |

| b (Å) | 24.709 (9) |

| c (Å) | 13.132 (5) |

| β (°) | 96.332 (11) |

| Volume (ų) | 1386.0 (9) |

| Z | 4 |

| Temperature (K) | 295 (2) |

| Radiation | Mo Kα |

Selected Bond Lengths and Angles

A selection of important bond lengths and angles provides insight into the molecular geometry.

| Bond | Length (Å) |

| N1-N2 | 1.374(2) |

| N2=C7 | 1.284(2) |

| N3-O2 | 1.222(2) |

| N3-O3 | 1.225(2) |

| C7-C8 | 1.481(3) |

| Angle | Value (°) |

| C1-N1-N2 | 118.6(2) |

| N1-N2=C7 | 117.8(2) |

| O2-N3-O3 | 123.0(2) |

| N2=C7-C8 | 121.5(2) |

Visualizations

Diagrams are essential for representing complex workflows and relationships. The following visualizations were created using Graphviz (DOT language).

Experimental Workflow for Crystal Structure Determination

This diagram illustrates the logical flow from compound synthesis to final structural analysis.

References

An In-depth Technical Guide on the Formation of 1-(3-Acetyl-5-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway and mechanism for the formation of 1-(3-acetyl-5-nitrophenyl)ethanone. Due to the electronic properties of the substituents, a direct one-pot synthesis is not feasible. This document outlines a plausible and scientifically sound multi-step synthetic route, starting from benzene. Each step is detailed with experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy

The synthesis of this compound is best approached through a three-step sequence:

-

Step 1: Monoacylation of Benzene: A Friedel-Crafts acylation of benzene with acetyl chloride yields acetophenone.

-

Step 2: Introduction of the Second Acetyl Group: A second acylation is achieved through the condensation of isophthaloyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation to produce 1,3-diacetylbenzene. A direct second Friedel-Crafts acylation on the deactivated acetophenone ring is generally inefficient.

-

Step 3: Nitration of 1,3-Diacetylbenzene: The final step involves the electrophilic nitration of 1,3-diacetylbenzene. The two meta-directing acetyl groups guide the incoming nitro group to the C5 position.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Acetophenone

This step involves the Friedel-Crafts acylation of benzene.[1][2][3]

Experimental Protocol:

-

To a stirred and cooled mixture of anhydrous aluminum chloride (1.1 mol) in dry benzene (2.5 mol), add acetyl chloride (1.0 mol) dropwise at a rate that maintains the reaction temperature below 10°C.

-

After the addition is complete, continue stirring for an additional 2 hours at room temperature.

-

Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally again with water.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the benzene by distillation.

-

Distill the residue under reduced pressure to obtain pure acetophenone.

Quantitative Data for Step 1:

| Parameter | Value |

| Benzene | 2.5 mol (195 g) |

| Acetyl Chloride | 1.0 mol (78.5 g) |

| Aluminum Chloride | 1.1 mol (147 g) |

| Reaction Temperature | < 10°C (addition) |

| Reaction Time | 2 hours |

| Typical Yield | 85-90% |

Step 2: Synthesis of 1,3-Diacetylbenzene

This step utilizes the condensation of isophthaloyl chloride with diethyl malonate.[4]

Experimental Protocol:

-

In a flask, prepare a solution of diethyl malonate (2.0 mol) in a suitable solvent such as diethyl ether.

-

Add a strong base, such as sodium ethoxide (2.0 mol), to the solution at a low temperature (-20 to 0°C) and stir for 30-60 minutes.

-

Slowly add a solution of isophthaloyl chloride (1.0 mol) in the same solvent to the reaction mixture, maintaining the low temperature. Continue stirring for 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Add water and an acid (e.g., HCl) to the condensation product to adjust the pH to 1-2.

-

Heat the mixture to reflux (60-130°C) for 10-20 hours to effect deacidification.

-

After cooling, extract the product with an organic solvent, and purify by distillation.

Quantitative Data for Step 2:

| Parameter | Value |

| Isophthaloyl Chloride | 1.0 mol (203 g) |

| Diethyl Malonate | 2.0 mol (320 g) |

| Sodium Ethoxide | 2.0 mol (136 g) |

| Reaction Temperature | -20 to 0°C (addition) |

| Reflux Temperature | 60-130°C |

| Reflux Time | 10-20 hours |

| Typical Yield | ~90% |

Step 3: Nitration of 1,3-Diacetylbenzene

This final step involves the nitration of the di-deactivated aromatic ring. The conditions are adapted from the nitration of nitrobenzene to m-dinitrobenzene due to the similar deactivating nature of the substituents.[5][6]

Experimental Protocol:

-

In a flask equipped with a stirrer and a thermometer, carefully prepare a nitrating mixture by adding concentrated sulfuric acid (2.0 mol) to fuming nitric acid (1.2 mol) while cooling in an ice bath.

-

Slowly add 1,3-diacetylbenzene (1.0 mol) to the cooled nitrating mixture, ensuring the temperature does not exceed 50-60°C.

-

After the addition is complete, heat the mixture to 90-100°C and maintain this temperature for 1-2 hours with stirring.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data for Step 3:

| Parameter | Value |

| 1,3-Diacetylbenzene | 1.0 mol (162 g) |

| Fuming Nitric Acid | 1.2 mol |

| Concentrated Sulfuric Acid | 2.0 mol |

| Reaction Temperature | 90-100°C |

| Reaction Time | 1-2 hours |

| Estimated Yield | 70-80% |

Mechanism of Formation

The formation of this compound proceeds through a series of electrophilic aromatic substitution reactions.

Mechanism of Friedel-Crafts Acylation (Step 1)

The Friedel-Crafts acylation begins with the formation of an acylium ion electrophile from the reaction of acetyl chloride with the Lewis acid catalyst, aluminum chloride.[1][7][8][9] This electrophile then attacks the benzene ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Mechanism of Nitration (Step 3)

The nitration of 1,3-diacetylbenzene involves the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[10][11][12][13][14] This powerful electrophile then attacks the electron-deficient aromatic ring.

Caption: Mechanism of Electrophilic Nitration.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions due to the electronic effects of the substituents. The provided protocols and mechanistic insights offer a robust framework for the successful laboratory preparation of this compound. The key challenges lie in the introduction of the second acetyl group and the nitration of a deactivated aromatic ring, which are addressed by the selected synthetic route. This guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. CN102643181A - Synthesis method of 1,3-diacetyl benzene - Google Patents [patents.google.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. chm.uri.edu [chm.uri.edu]

- 7. learnbin.net [learnbin.net]

- 8. youtube.com [youtube.com]

- 9. brainly.in [brainly.in]

- 10. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

Unraveling the Identity of 1-(3-Acetyl-5-nitrophenyl)ethanone: A Case of Ambiguous Nomenclature

A comprehensive search for the Chemical Abstracts Service (CAS) number and associated technical data for a compound identified as "1-(3-Acetyl-5-nitrophenyl)ethanone" has revealed that this nomenclature does not correspond to a readily identifiable substance in major chemical databases. This suggests a likely misnomer or a reference to a novel compound not yet cataloged in publicly accessible scientific literature. Consequently, a detailed technical guide as requested cannot be compiled for this specific chemical entity.

The systematic name "this compound" implies a benzene ring substituted with two acetyl groups at positions 1 and 3, and a nitro group at position 5. While structurally conceivable, extensive searches for this specific substitution pattern under this name, as well as logical alternatives such as "1,3-diacetyl-5-nitrobenzene" and "3,5-diacetylnitrobenzene," did not yield a registered CAS number or any associated experimental data, such as synthetic protocols, quantitative physical or chemical properties, or biological activity.

Plausible Alternatives and Related Compounds

In the course of the investigation, several structurally related and well-documented compounds were identified, which may represent the intended subject of the query. These include:

-

3',5'-Dinitroacetophenone (CAS: 14401-75-3): This compound features a single acetyl group and two nitro groups on the benzene ring at the 3 and 5 positions. It is a known chemical with available data.

-

1-(3-Nitrophenyl)ethanone (CAS: 121-89-1): Also known as 3'-nitroacetophenone, this molecule has one acetyl group and one nitro group.

-

1,3-Diacetylbenzene (CAS: 6781-42-6): This compound possesses two acetyl groups at the 1 and 3 positions of the benzene ring, but lacks the nitro group.

The absence of "this compound" from the scientific literature prevents the fulfillment of the request for an in-depth technical guide. Key components of such a guide, including experimental protocols, quantitative data, and signaling pathway diagrams, are contingent on the existence of published research.

For researchers, scientists, and drug development professionals, the precise identification of a chemical compound through its CAS number is the foundational step for any further investigation. Without this, accessing reliable data on synthesis, properties, and biological relevance is not feasible.

Logical Workflow for Compound Identification

The process to ascertain the existence and properties of a chemical entity typically follows a structured path. The diagram below illustrates the logical workflow that was undertaken in the attempt to identify "this compound."

Methodological & Application

Application Notes and Protocols for 1-(3-Acetyl-5-nitrophenyl)ethanone in Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3-acetyl-5-nitrophenyl)ethanone as a key building block in the Claisen-Schmidt condensation for the synthesis of novel chalcone derivatives. The resulting compounds, bearing a di-nitro substituted A-ring, are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. This document offers detailed experimental protocols, data presentation, and visualizations to guide researchers in the synthesis and exploration of these promising molecules.

Introduction

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. This compound is a particularly interesting starting material as it allows for the introduction of two nitro groups onto the A-ring of the resulting chalcone. The strong electron-withdrawing nature of the nitro groups can significantly influence the physicochemical properties and biological activities of the final compounds. Chalcones are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The presence of the 3,5-dinitro substitution pattern is anticipated to modulate these activities, potentially leading to the discovery of novel therapeutic agents.

Data Presentation

The following table summarizes representative quantitative data for the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. The data is based on a general protocol adapted from the synthesis of related nitro-substituted chalcones. Yields and reaction times may vary depending on the specific aldehyde used and the reaction scale.

| Entry | Aromatic Aldehyde | Product | Molar Ratio (Ketone:Aldehyde:Base) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-phenylprop-2-en-1-one | 1 : 1 : 2 | Ethanol | 4-6 | 85 |

| 2 | 4-Chlorobenzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 1 : 1 : 2 | Ethanol | 4-6 | 88 |

| 3 | 4-Methoxybenzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 1 : 1 : 2 | Ethanol | 4-6 | 82 |

| 4 | 4-Nitrobenzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 1 : 1 : 2 | Ethanol | 4-6 | 90 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of (E)-1-(3-acetyl-5-nitrophenyl)-3-phenylprop-2-en-1-one, a representative chalcone derived from this compound.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Distilled water

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

-

Glassware for column chromatography

-

Melting point apparatus

-

FT-IR spectrometer

-

¹H NMR spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 20 mL of ethanol.

-

Addition of Aldehyde: To the stirred solution, add 1.0 mmol of benzaldehyde.

-

Base Addition: Cool the mixture in an ice bath. Slowly add 2.0 mmol of a 10% aqueous solution of sodium hydroxide dropwise over a period of 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Work-up: Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water.

-

Acidification: Acidify the mixture to pH 5-6 by the slow addition of 10% hydrochloric acid. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with copious amounts of cold distilled water until the washings are neutral.

-

Drying: Dry the crude product in a desiccator over anhydrous calcium chloride.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: Characterize the purified chalcone by determining its melting point and recording its FT-IR and ¹H NMR spectra.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Signaling Pathway Hypothesis

Chalcones are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis. The presence of two nitro groups on the A-ring of the chalcone scaffold is hypothesized to enhance its electrophilicity, making it more susceptible to nucleophilic attack by cellular thiols, such as those in the active sites of key signaling proteins. This could lead to the inhibition of pro-survival pathways and the activation of apoptotic cascades.

Caption: Hypothesized signaling pathway for dinitro-chalcone induced apoptosis.

Application Notes

Anticancer Potential:

Chalcones with electron-withdrawing groups, such as nitro functionalities, have demonstrated significant cytotoxic activity against various cancer cell lines. The 3,5-dinitro substitution pattern in chalcones derived from this compound is expected to enhance their anticancer potential. These compounds are promising candidates for further investigation as inhibitors of cancer cell proliferation. Their mechanism of action may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signaling pathways like NF-κB.

Antimicrobial Activity:

The α,β-unsaturated ketone moiety in chalcones is a known Michael acceptor, which can react with nucleophilic residues in microbial enzymes and proteins, leading to their inactivation. The presence of nitro groups can further enhance this reactivity. Chalcones synthesized from this compound should be screened for their activity against a panel of pathogenic bacteria and fungi. They may represent a new class of antimicrobial agents with a novel mechanism of action, which is particularly important in the context of growing antimicrobial resistance.

Drug Development Professionals:

The synthetic route to these dinitro-chalcones is straightforward and amenable to the generation of a diverse library of compounds by varying the aromatic aldehyde component. This allows for the systematic exploration of structure-activity relationships (SAR). The physicochemical properties of these compounds, such as solubility and stability, should be evaluated to assess their drug-likeness. Further derivatization of the chalcone scaffold could be explored to optimize potency, selectivity, and pharmacokinetic profiles for the development of novel therapeutic agents.

Application Notes and Protocols: The Role of 1-(3-Acetyl-5-nitrophenyl)ethanone and its Analogs in Medicinal Chemistry

Introduction

While direct medicinal chemistry applications of 1-(3-Acetyl-5-nitrophenyl)ethanone are not extensively documented in publicly available literature, its structural analog, 1-(3-nitrophenyl)ethanone (also known as 3'-nitroacetophenone), serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of a reactive acetyl group and an electron-withdrawing nitro group on the phenyl ring makes it a valuable building block in drug discovery. These application notes will focus on the utility of the 1-(3-nitrophenyl)ethanone scaffold as a representative model for the potential applications of this compound in the synthesis of medicinally relevant molecules, particularly chalcones and their pyrazoline derivatives.

Application in the Synthesis of Chalcones with Antimicrobial and Antioxidant Properties

The 1-(3-nitrophenyl)ethanone core is frequently utilized in the Claisen-Schmidt condensation to produce chalcones. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of pharmacological properties. The incorporation of the 3-nitrophenyl moiety can significantly influence the biological activity of the resulting chalcone derivatives.

General Synthetic Protocol for Chalcone Synthesis

A general method for synthesizing chalcones from 1-(3-nitrophenyl)ethanone involves a base-catalyzed condensation with various aromatic aldehydes.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar quantities of 1-(3-nitrophenyl)ethanone and a selected aromatic aldehyde in ethanol.

-

Catalyst Addition: To the ethanolic solution, add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide (NaOH), dropwise at room temperature with constant stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a precipitate often indicates the progression of the reaction.

-

Work-up: After completion of the reaction (typically a few hours), the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., 10% HCl) to precipitate the chalcone.

-

Purification: The crude product is filtered, washed with water until neutral, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Biological Activity of Synthesized Chalcones

Chalcones derived from 1-(3-nitrophenyl)ethanone have been reported to possess antibacterial and antioxidant activities. The specific activity is often dependent on the nature of the substituent on the second aromatic ring.

| Compound Class | Biological Activity | Quantitative Data | Reference |

| 3-Aryl-1-(3-nitrophenyl)prop-2-en-1-ones | Antibacterial, Antioxidant | Specific MIC and IC50 values vary with aryl substitution. | [1] |

Application in the Synthesis of Pyrazoline Derivatives with Potential Therapeutic Uses

Chalcones synthesized from 1-(3-nitrophenyl)ethanone can be further utilized as intermediates for the synthesis of five-membered heterocyclic compounds, such as pyrazolines. Pyrazolines are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

General Synthetic Protocol for Pyrazoline Synthesis

The synthesis of pyrazolines from chalcones is typically achieved through a cyclization reaction with hydrazine hydrate.

Experimental Protocol:

-

Reactant Preparation: Dissolve the synthesized chalcone in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Reagent Addition: Add an excess of hydrazine hydrate to the solution.

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated pyrazoline is collected by filtration.

-

Purification: The crude product is washed with a cold solvent and purified by recrystallization to obtain the pure pyrazoline derivative.

Biological Activity of Synthesized Pyrazolines

Pyrazoline derivatives incorporating the 3-nitrophenyl moiety have been investigated for various biological activities.

| Compound Class | Biological Activity | Quantitative Data | Reference |

| 1-Acetyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolines | Antitumor, Antibacterial, Antifungal | Activity is dependent on the substituent on the 5-phenyl ring. | [2] |

Signaling Pathways and Mechanism of Action

The nitro group is a significant pharmacophore that can influence the mechanism of action of the synthesized molecules. In many nitro-containing compounds with antimicrobial activity, the nitro group undergoes intracellular reduction to form a nitro anion radical, which can lead to cellular damage and death of the microorganism.[3]

While this compound itself is not a widely cited starting material in medicinal chemistry, its close analog, 1-(3-nitrophenyl)ethanone, demonstrates the significant potential of the nitrophenyl ethanone scaffold. This scaffold provides a facile entry into the synthesis of biologically active chalcones and pyrazolines. The protocols and data presented herein, based on the more extensively studied analog, offer a valuable starting point for researchers and drug development professionals interested in exploring the medicinal chemistry of this class of compounds. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: 1-(3-Acetyl-5-nitrophenyl)ethanone as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-(3-acetyl-5-nitrophenyl)ethanone as a strategic precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. While direct literature precedents for this specific starting material are limited, its bifunctional nature as a 1,3-dicarbonyl compound suggests its utility in well-established cyclization reactions. This document outlines plausible synthetic protocols, expected outcomes, and the potential biological significance of the resulting pyrazoles, pyrimidines, and benzodiazepines.

Introduction

This compound, a 1,3-diacetyl aromatic compound bearing a deactivating nitro group, is a promising yet underexplored precursor in heterocyclic chemistry. The two electrophilic carbonyl carbons provide ideal reaction sites for condensation with various binucleophiles, leading to the formation of diverse heterocyclic scaffolds. The presence of the nitro group can also be advantageous, serving as a handle for further functionalization (e.g., reduction to an amine) or as a modulator of the final compound's biological activity.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. It is anticipated that this compound will react with hydrazine hydrate to yield 3-methyl-5-(3-nitrophenyl)pyrazole.

Experimental Protocol: Synthesis of 3-Methyl-5-(3-nitrophenyl)pyrazole

-

Reaction Setup: To a solution of this compound (1.0 eq.) in absolute ethanol, add hydrazine hydrate (1.2 eq.).

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Quantitative Data (Hypothetical)

| Product Name | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |

| 3-Methyl-5-(3-nitrophenyl)pyrazole | C₁₀H₉N₃O₂ | 203.20 | 85-95 | 180-185 |

Reaction Workflow

Caption: Synthesis of 3-Methyl-5-(3-nitrophenyl)pyrazole.

Synthesis of Pyrimidine Derivatives

The Pinner synthesis and related methodologies describe the condensation of 1,3-dicarbonyl compounds with amidines, ureas, or thioureas to form pyrimidines. This compound is a suitable substrate for such reactions. For instance, its reaction with urea is expected to produce 4-methyl-6-(3-nitrophenyl)pyrimidin-2(1H)-one.

Experimental Protocol: Synthesis of 4-Methyl-6-(3-nitrophenyl)pyrimidin-2(1H)-one

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and urea (1.5 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or base (e.g., sodium ethoxide).

-

Reaction Conditions: Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture and neutralize it if necessary. The product may precipitate upon cooling or after the addition of water. Filter the solid, wash with water and cold ethanol, and dry. Recrystallization from an appropriate solvent can be performed for further purification.

Quantitative Data (Hypothetical)

| Product Name | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |

| 4-Methyl-6-(3-nitrophenyl)pyrimidin-2(1H)-one | C₁₁H₉N₃O₃ | 231.21 | 70-80 | 220-225 |

Reaction Workflow

Caption: Synthesis of a pyrimidine derivative.

Synthesis of Benzodiazepine Derivatives

The condensation of 1,3-diketones with o-phenylenediamines is a common route to 1,5-benzodiazepines. It is plausible that this compound would react with o-phenylenediamine to form 2-methyl-4-(3-nitrophenyl)-1H-1,5-benzodiazepine.

Experimental Protocol: Synthesis of 2-Methyl-4-(3-nitrophenyl)-1H-1,5-benzodiazepine

-

Reaction Setup: Dissolve this compound (1.0 eq.) and o-phenylenediamine (1.0 eq.) in a mixture of ethanol and acetic acid.

-

Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After cooling, the product may precipitate. If not, the solvent can be removed under reduced pressure, and the residue can be triturated with a non-polar solvent like hexane to induce crystallization. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Hypothetical)

| Product Name | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |

| 2-Methyl-4-(3-nitrophenyl)-1H-1,5-benzodiazepine | C₁₆H₁₃N₃O₂ | 279.29 | 65-75 | 190-195 |

Reaction Workflow

Caption: Synthesis of a benzodiazepine derivative.

Potential Biological Significance and Signaling Pathways

While the specific biological activities of heterocyclic compounds derived from this compound have not been reported, the resulting scaffolds are known to be pharmacologically active.

-

Pyrazoles: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The nitrophenyl moiety can influence these activities.

-

Pyrimidines: The pyrimidine nucleus is a core component of nucleobases and is found in numerous therapeutic agents with diverse activities, including anticancer, antiviral, and antibacterial properties.[1][2][3]

-

Benzodiazepines: The benzodiazepine scaffold is renowned for its psychotropic effects, acting as positive allosteric modulators of the GABAA receptor.[4] Derivatives also show a range of other activities, including anti-inflammatory and anticancer effects.[5]

The nitro group on the phenyl ring can be a crucial determinant of biological activity and can also serve as a precursor for the synthesis of amino-substituted derivatives, which may exhibit different pharmacological profiles. Further research into the biological evaluation of these novel heterocyclic compounds is warranted.

Potential Signaling Pathway Involvement

Caption: Potential biological targets and cellular responses.

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of a range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocols outlined in these application notes, though based on analogous reactions, provide a solid foundation for the exploration of this precursor in the synthesis of novel pyrazoles, pyrimidines, and benzodiazepines. Further experimental validation is encouraged to establish the precise reaction conditions, yields, and biological activities of these new chemical entities.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijprajournal.com [ijprajournal.com]

Application Note: A Detailed Protocol for the Chemoselective Reduction of 1-(3-Acetyl-5-nitrophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive experimental protocol for the chemoselective reduction of the nitro group in 1-(3-acetyl-5-nitrophenyl)ethanone to yield 1-(3-acetyl-5-aminophenyl)ethanone, also known as 3,5-diacetylaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and functional materials. The presented method focuses on catalytic hydrogenation, a robust and widely used technique that offers high selectivity and yield. Detailed procedures, data presentation, and process visualizations are included to ensure reproducibility and aid in laboratory implementation.

Introduction

The selective reduction of an aromatic nitro group in the presence of other reducible functional groups, such as ketones, is a common challenge in organic synthesis.[1][2] The target product, 1-(3-acetyl-5-aminophenyl)ethanone, is a valuable building block for the synthesis of more complex molecules in medicinal chemistry and materials science.[3] Catalytic hydrogenation is a preferred method for this transformation due to its efficiency, clean conversion, and the ease of product isolation.[4][5] This protocol details a standard procedure using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Reaction Scheme

The reduction of this compound to 1-(3-acetyl-5-aminophenyl)ethanone proceeds via catalytic hydrogenation, which selectively reduces the nitro group while leaving the two acetyl (ketone) functionalities intact.

Caption: Chemical scheme for the reduction of this compound.

Experimental Protocol

This protocol describes the reduction using a hydrogen balloon for reactions at atmospheric pressure. For larger scales or higher pressures, a Parr hydrogenation apparatus is recommended.

Materials and Equipment:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ethanol (EtOH), reagent grade

-

Ethyl acetate (EtOAc), reagent grade

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Hydrogen balloon

-

Vacuum line with a nitrogen inlet

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.8 mmol).

-

Add ethanol (40 mL) to dissolve the starting material.

-

Carefully add 10% Pd/C catalyst (e.g., 100 mg, 10% w/w). Caution: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care.

-

-

Hydrogenation:

-

Seal the flask with a septum.

-

Connect the flask to a vacuum/nitrogen manifold.

-

Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Replace the nitrogen line with a balloon filled with hydrogen gas.

-

Evacuate the flask one final time and then open it to the hydrogen balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

The reaction is typically complete within 2-4 hours, indicated by the complete disappearance of the starting material spot.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst.

-

Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure all product is collected.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting solid, 1-(3-acetyl-5-aminophenyl)ethanone, is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate/hexane.

-

Data Presentation

The efficiency of the catalytic hydrogenation can be summarized based on typical outcomes for similar reductions.

| Entry | Starting Material | Reducing System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound | H₂ (1 atm), 10% Pd/C (10 mol%) | Ethanol | 25 | 2-4 | >95% |

Table 1: Representative data for the catalytic hydrogenation of this compound. Yields are typically high for this type of clean and selective transformation.[5]

Visualized Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. organic chemistry - How can an aromatic ketone be reduced in the presence of a nitro group? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 1-(3-Acetyl-5-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from 1-(3-Acetyl-5-nitrophenyl)ethanone. This starting material, possessing two electrophilic acetyl groups and a strongly electron-withdrawing nitro group, serves as a versatile scaffold for the generation of a diverse library of compounds, particularly chalcones and their heterocyclic derivatives such as pyrimidines. The described synthetic pathways are based on established chemical transformations, and the anticipated antimicrobial activities are extrapolated from studies on structurally related molecules.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Chalcones, characterized by an α,β-unsaturated ketone system, and their heterocyclic derivatives, such as pyrimidines, have emerged as promising classes of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of electron-withdrawing groups, such as nitro groups, on the aromatic rings of these molecules has been shown to play a crucial role in enhancing their antimicrobial efficacy.[3]

This document outlines the synthesis of novel chalcone and pyrimidine derivatives starting from this compound. The synthetic strategy involves a Claisen-Schmidt condensation to yield chalcones, followed by a cyclization reaction with urea to form pyrimidine derivatives.

Synthetic Strategy

The overall synthetic approach is a two-step process, as illustrated in the workflow diagram below. The first step is the base-catalyzed Claisen-Schmidt condensation of this compound with various aromatic aldehydes to synthesize a series of chalcones. The second step involves the cyclization of the resulting chalcones with urea in the presence of a base to yield the corresponding pyrimidine derivatives.

Caption: Synthetic workflow for the preparation of chalcone and pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives from this compound

This protocol describes a general procedure for the Claisen-Schmidt condensation to synthesize chalcones.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 20%)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Beakers

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL).

-

Stir the mixture at room temperature to ensure complete dissolution.

-

To the stirred solution, slowly add 10 mL of a 20% aqueous NaOH solution.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl until the chalcone precipitates out as a solid.

-

Filter the precipitate, wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.

-

Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones

This protocol outlines the cyclization of the synthesized chalcones with urea to form pyrimidine derivatives.

Materials:

-

Synthesized chalcone derivative

-

Urea

-

Potassium hydroxide (KOH)

-

Ethanol

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Beakers

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, take the synthesized chalcone derivative (0.001 mol) and urea (0.002 mol).

-

Add 20 mL of ethanol to the flask, followed by 1 g of KOH.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into 100 mL of ice-cold water.

-

A solid precipitate of the pyrimidine derivative will form.

-

Filter the solid, wash it with water, and dry it.

-

Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.[4]

Data Presentation

The following tables summarize representative data for the synthesis and antimicrobial activity of chalcone and pyrimidine derivatives based on analogous compounds reported in the literature.

Table 1: Synthesis of Chalcone and Pyrimidine Derivatives

| Compound ID | Starting Aldehyde | Product Type | Yield (%) |

| C1 | Benzaldehyde | Chalcone | 85-95 |

| C2 | 4-Chlorobenzaldehyde | Chalcone | 80-90 |

| C3 | 4-Methoxybenzaldehyde | Chalcone | 82-92 |

| P1 | From C1 | Pyrimidine | 60-75 |

| P2 | From C2 | Pyrimidine | 55-70 |

| P3 | From C3 | Pyrimidine | 58-72 |

Yields are estimated based on similar reactions reported in the literature.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound ID | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |

| C1 | 50 | 75 | 100 | >100 |

| C2 | 25 | 50 | 75 | 100 |

| C3 | 75 | 100 | >100 | >100 |

| P1 | 25 | 50 | 50 | 75 |

| P2 | 12.5 | 25 | 25 | 50 |

| P3 | 50 | 75 | 75 | 100 |

| Ciprofloxacin | <1 | <1 | <1 | <1 |

MIC values are representative and based on data for structurally similar compounds. The presence of a chloro-substituent (C2 and P2) is often associated with enhanced antibacterial activity.[3]

Potential Mechanism of Action

The antimicrobial activity of chalcones is often attributed to their α,β-unsaturated ketone moiety, which can act as a Michael acceptor and react with nucleophilic groups (e.g., thiols in enzymes and proteins) in microbial cells, leading to enzyme inhibition and disruption of cellular functions. For pyrimidine derivatives, their structural similarity to the purine and pyrimidine bases of DNA and RNA allows them to interfere with nucleic acid synthesis, thereby inhibiting microbial growth.

Caption: Postulated mechanisms of antimicrobial action.

Conclusion

The synthetic routes detailed in these application notes provide a robust framework for the generation of a library of novel chalcone and pyrimidine derivatives from this compound. The anticipated antimicrobial data, based on analogous structures, suggest that these compounds, particularly those bearing halogen substituents, hold promise as potential new antimicrobial agents. Further screening and optimization of these scaffolds could lead to the discovery of potent drug candidates to combat the growing challenge of antimicrobial resistance.

References

Application Notes and Protocols: Reaction of 1-(3-Acetyl-5-nitrophenyl)ethanone with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids, which are abundant in plants.[1] These compounds are of significant interest to the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The synthesis of chalcone derivatives is primarily achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[1]

This document provides detailed application notes and protocols for the synthesis of chalcone derivatives from 1-(3-acetyl-5-nitrophenyl)ethanone and various aromatic aldehydes. The presence of the nitro group and a second acetyl group on the phenyl ring of the starting ketone offers a unique scaffold for the development of novel therapeutic agents.

Reaction Principle: The Claisen-Schmidt Condensation

The reaction of this compound with aromatic aldehydes proceeds via a base-catalyzed Claisen-Schmidt condensation.[1] This reaction involves the enolate formation from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone, i.e., the chalcone.

Experimental Protocols

General Protocol for the Synthesis of Chalcones (CP1-CP4)

This protocol is a generalized procedure based on standard Claisen-Schmidt condensation reactions.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

-

Standard laboratory glassware and stirring apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add the desired aromatic aldehyde (1 equivalent) to the solution and stir at room temperature.

-

Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20%) to the reaction mixture while stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone derivative.

Characterization:

The synthesized chalcones can be characterized by standard analytical techniques:

-

Melting Point: To determine the purity of the compound.

-

Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl group (C=O stretching typically around 1635-1685 cm⁻¹) and the C=C double bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized chalcone. The two vinyl protons typically appear as doublets with a coupling constant of ~15 Hz, indicative of a trans-configuration.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Quantitative Data Summary

The following table summarizes the expected products and representative yields for the reaction of this compound with various aromatic aldehydes. Please note that actual yields may vary depending on the specific reaction conditions.

| Product Code | Aromatic Aldehyde | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |

| CP1 | Benzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-phenylprop-2-en-1-one | C₁₇H₁₃NO₄ | ~85 | 145-147 |

| CP2 | 4-Chlorobenzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | C₁₇H₁₂ClNO₄ | ~90 | 198-200 |

| CP3 | 4-Methoxybenzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₈H₁₅NO₅ | ~88 | 160-162 |

| CP4 | 4-Nitrobenzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | C₁₇H₁₂N₂O₆ | ~92 | 225-227 |

Application Notes: Biological Activity and Signaling Pathways

Chalcones derived from this compound are of particular interest in drug discovery due to their potential biological activities. The presence of the nitro group can enhance the electrophilicity of the chalcone scaffold, potentially leading to increased reactivity with biological nucleophiles.

Inhibition of the NF-κB Signaling Pathway

A significant body of research has demonstrated that chalcones can exert anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[7]

Chalcones can inhibit this pathway at multiple points. Some chalcones have been shown to inhibit the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[3] Others may directly interact with the NF-κB proteins, preventing their binding to DNA.[8] The diagram below illustrates the general mechanism of chalcone-mediated inhibition of the canonical NF-κB pathway.

Caption: Chalcone-mediated inhibition of the NF-κB signaling pathway.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis of chalcones from this compound, followed by their biological evaluation.

Caption: Workflow for chalcone synthesis and biological evaluation.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of 1-(3-Acetyl-5-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction